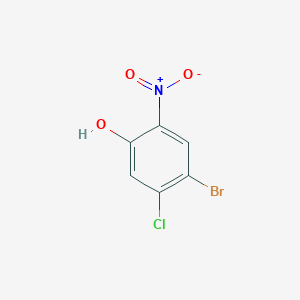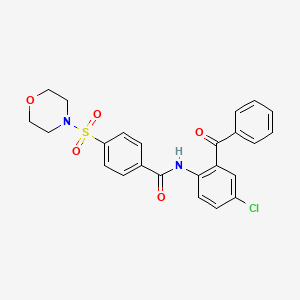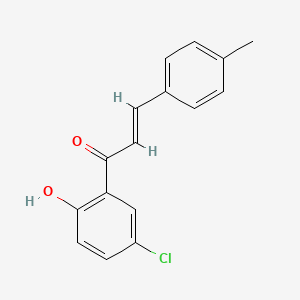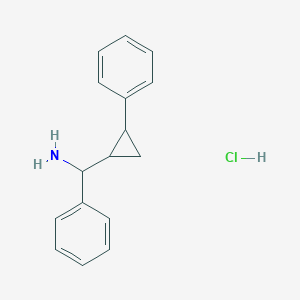
4-Brom-5-chlor-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-2-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a halogenated nitrophenol, characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Nitro compounds, such as 4-bromo-5-chloro-2-nitrophenol, are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Mode of Action
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This interaction results in the formation of nitro compounds .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
The nitro group in nitro compounds has a full positive charge on nitrogen and a half-negative charge on each oxygen . This structure could potentially influence the molecular and cellular environment.
Action Environment
Chlorinated nitrophenols, such as 4-bromo-5-chloro-2-nitrophenol, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds have been extensively introduced into our surrounding environments mainly by anthropogenic activities .
Biochemische Analyse
Biochemical Properties
The nitro group in 4-Bromo-5-chloro-2-nitrophenol has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-nitrophenol typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by bromination and chlorination steps. For example, starting with a phenol derivative, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of 4-Bromo-5-chloro-2-nitrophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chloro-2-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenols.
Reduction: Formation of 4-Bromo-5-chloro-2-aminophenol.
Oxidation: Formation of quinones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
4-Chloro-2-nitrophenol: Lacks the bromine atom, affecting its reactivity and applications.
5-Bromo-4-chloro-2-nitrophenol: Another isomer with different positions of the substituents.
Uniqueness
4-Bromo-5-chloro-2-nitrophenol is unique due to the specific arrangement of its substituents, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXSXGNKTYRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B2576612.png)
![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)
![Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2576614.png)


![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2576622.png)
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)

![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)
